molecular formula C20H17FN4O B2487993 1-(2,3-dimethylphenyl)-5-[(4-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 894994-02-6

1-(2,3-dimethylphenyl)-5-[(4-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2487993
CAS No.: 894994-02-6
M. Wt: 348.381
InChI Key: DNJHOXNAIWDNFW-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, a scaffold known for its versatility in medicinal chemistry. Its structure features a 2,3-dimethylphenyl group at position 1 and a 4-fluorophenylmethyl substitution at position 3. These substituents confer distinct electronic and steric properties, influencing solubility, bioavailability, and target binding. Pyrazolo[3,4-d]pyrimidin-4-one derivatives are often explored as kinase inhibitors or antimicrobial agents due to their ability to modulate enzymatic activity and interact with biological targets .

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O/c1-13-4-3-5-18(14(13)2)25-19-17(10-23-25)20(26)24(12-22-19)11-15-6-8-16(21)9-7-15/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJHOXNAIWDNFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,3-dimethylphenyl)-5-[(4-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves multiple steps, typically starting with the preparation of the pyrazolopyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the 2,3-dimethylphenyl and 4-fluorophenylmethyl groups can be accomplished through substitution reactions using suitable reagents and conditions. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2,3-dimethylphenyl)-5-[(4-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings can be replaced with other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,3-dimethylphenyl)-5-[(4-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-5-[(4-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Position 1

  • 1-(3,5-Dimethylphenyl) analog (CAS 852840-43-8): Replacing the 2,3-dimethylphenyl group with 3,5-dimethylphenyl reduces steric hindrance near the pyrimidinone core. This analog lacks the 4-fluorophenylmethyl group, resulting in lower molecular weight (C₁₃H₁₂N₄O vs. C₂₀H₁₈FN₄O) and altered lipophilicity. Such differences may affect pharmacokinetic properties .
  • 1-(2,4-Dimethylphenyl)-5-(prop-2-yn-1-yl) analog (CAS 894997-80-9): The propargyl group at position 5 introduces alkyne functionality, enabling click chemistry modifications.

Substituent Variations at Position 5

  • 5-(3-Fluoro-4-methylphenyl) analog (CAS 952569-40-3): Substituting 4-fluorophenylmethyl with 3-fluoro-4-methylphenyl increases hydrophobicity.
  • 5-[(3,4-Dichlorophenyl)methyl] analog :
    Chlorine atoms at positions 3 and 4 on the phenyl ring enhance electronegativity, which may improve interactions with polar residues in target proteins. However, this substitution increases molecular weight and may introduce toxicity concerns .

Core Modifications and Hybrid Structures

  • Chromen-4-one hybrids (Examples 33 and 41): Compounds like 2-(1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one integrate a chromenone moiety. The addition of fluorine atoms improves metabolic stability .
  • Thieno[2,3-d]pyrimidin-4-one derivatives (CAS 307341-18-0): Replacing the pyrazolo ring with thieno-pyrimidinone introduces sulfur, altering electronic properties and hydrogen-bonding capacity. Such analogs are explored for antimicrobial activity but may exhibit different ADME profiles .

Pharmacological and Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
Target Compound C₂₀H₁₈FN₄O ~349.4 2,3-dimethylphenyl; 4-fluorophenylmethyl Moderate lipophilicity (LogP ~2.5) -
1-(3,5-Dimethylphenyl) analog C₁₃H₁₂N₄O 248.3 3,5-dimethylphenyl Higher solubility, lower LogP (~1.8)
5-[(3,4-Dichlorophenyl)methyl] analog C₁₇H₁₂Cl₂N₄O 383.2 3,4-dichlorophenylmethyl Increased electronegativity
Chromen-4-one hybrid (Example 33) C₂₃H₁₉F₂N₅O₂ 443.4 Chromenone; 3-fluorophenyl Enhanced kinase inhibition

Biological Activity

1-(2,3-dimethylphenyl)-5-[(4-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound within the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects. This article reviews the biological activity of this specific compound based on recent research findings.

  • Molecular Formula : C18H17FN4O
  • Molecular Weight : 320.35 g/mol
  • Structure : The compound features a pyrazolo[3,4-d]pyrimidine core with two distinct aromatic substitutions that may influence its biological interactions.

Antitumor Activity

Research indicates that pyrazole derivatives can exhibit significant antitumor properties. A study demonstrated that compounds similar to this compound showed efficacy against various cancer cell lines. Notably:

  • Mechanism of Action : These compounds often inhibit key signaling pathways involved in tumor growth, such as the BRAF(V600E) and EGFR pathways.
  • Case Study : In vitro tests on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that certain pyrazole derivatives induced apoptosis and exhibited synergistic effects when used in combination with doxorubicin .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is supported by its structural features that allow it to interact with inflammatory mediators:

  • In Vivo Studies : Compounds with similar structures have shown reduced levels of pro-inflammatory cytokines in animal models of inflammation.
  • IC50 Values : Recent studies reported IC50 values for related pyrazole compounds ranging from 54.65 μg/mL to 69.15 μg/mL compared to standard anti-inflammatory drugs like diclofenac sodium .

Antimicrobial Activity

Pyrazole derivatives are also noted for their antimicrobial properties:

  • Mechanism : The presence of electron-withdrawing groups enhances the compound's ability to penetrate microbial membranes.
  • Evaluation : A range of synthesized pyrazoles demonstrated notable antimicrobial activity against various bacterial strains in laboratory settings .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through SAR studies:

  • Substituent Influence : The introduction of methyl and fluorine groups significantly affects the compound's lipophilicity and interaction with biological targets.
  • Comparative Analysis : Table 1 summarizes the biological activities of structurally related pyrazoles:
Compound NameBiological ActivityIC50 (μg/mL)References
Compound AAntitumor58.0
Compound BAnti-inflammatory54.65
Compound CAntimicrobial62.0

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